Fasudil hydrochloride can be synthesized through several methods, with the most notable involving the reaction of homopiperazine with isoquinoline-5-sulfonyl chloride hydrochloride. The synthesis typically occurs in dichloromethane under controlled temperature conditions.
The molecular structure of fasudil hydrochloride features a hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine core, which contributes to its biological activity.
Fasudil hydrochloride undergoes various chemical reactions that are essential for its synthesis and potential modifications.
Fasudil hydrochloride exerts its therapeutic effects primarily through the inhibition of Rho-associated protein kinase (ROCK), which plays a critical role in various cellular processes including smooth muscle contraction, cell migration, and proliferation.
Fasudil hydrochloride possesses distinctive physical and chemical properties that influence its behavior in biological systems.
Fasudil hydrochloride has several scientific uses beyond its primary therapeutic applications:
Fasudil hydrochloride (HA-1077) functions as a potent ATP-competitive inhibitor of Rho-associated coiled-coil kinase (ROCK), targeting both ROCK1 and ROCK2 isoforms. Its primary mechanism involves binding to the ATP-binding pocket within the kinase domain, thereby preventing phosphorylation of downstream substrates involved in actin cytoskeleton regulation, smooth muscle contraction, and stress fiber formation. Fasudil's active metabolite, hydroxyfasudil (M3), exhibits enhanced inhibitory potency and contributes significantly to its in vivo pharmacological effects. Beyond ROCK inhibition, fasudil modulates calcium channel activity and suppresses calcium-induced vascular contractions, though its primary therapeutic effects stem from ROCK pathway modulation [4] [8].
Despite 92% homology in their kinase domains, ROCK1 and ROCK2 exhibit nuanced structural differences that fasudil exploits with moderate selectivity for ROCK2. Crystallographic analyses reveal that fasudil binds within the adenine pocket of the ATP-binding site, forming hydrogen bonds with the kinase hinge region residues. The key structural determinant for ROCK2 selectivity is a hydrophobic pocket near the ATP-binding cleft, where fasudil's isoquinoline sulfonyl group interacts more favorably with ROCK2-specific residues (Leu205, Val207) than with ROCK1 (Met135, Ala137). This differential interaction results in a lower inhibitory constant (Ki) for ROCK2 (0.158 µM) compared to ROCK1 (0.33 µM) [4] [7] [8]. Fasudil's isoquinoline core also establishes van der Waals contacts with conserved residues (Glu154, Met172), further stabilizing its binding mode across both isoforms. However, the subtle variation in the hydrophobic region remains the primary contributor to ROCK2 preference, as evidenced by mutagenesis studies where ROCK1 mutants engineered with ROCK2-like residues exhibit enhanced fasudil sensitivity [7].
Table 1: Structural Determinants of Fasudil Binding to ROCK Isoforms
Structural Feature | ROCK1 Interaction | ROCK2 Interaction | Functional Implication |
---|---|---|---|
ATP-Binding Pocket Residues | Met135, Ala137 | Leu205, Val207 | Enhanced hydrophobic fit in ROCK2 |
Hinge Region Hydrogen Bond | Glu154 (conserved) | Glu154 (conserved) | Competitive ATP displacement |
Hydrophobic Subpocket | Smaller volume | Larger volume | Favors fasudil's isoquinoline sulfonyl group |
Catalytic Loop Conformation | Flexible | Rigid | Stabilizes fasudil-ROCK2 complex |
Fasudil acts as a competitive antagonist of ATP binding, with inhibition kinetics following the classic Michaelis-Menten model. Biochemical assays using purified ROCK isoforms demonstrate a Ki of 0.33 µM for ROCK1 and 0.158 µM for ROCK2, confirming its moderately selective inhibition profile. The inhibition constant (Ki) for ROCK2 is notably lower than for other kinases, reflecting fasudil’s primary mechanism as a ROCK-directed therapeutic [4] [8]. Kinase activity assays reveal that fasudil competes with ATP for binding within the catalytic cleft, increasing the apparent Km for ATP without affecting Vmax. This is evidenced by Lineweaver-Burk plots showing intersecting lines at the y-axis, characteristic of competitive inhibition [4].
Hydroxyfasudil (M3), the primary active metabolite, exhibits even greater potency, with a Ki of 0.53 µM against human ROCK1 in cell-free systems. Both fasudil and M3 bind the kinase domain in its closed conformation, leveraging hydrophobic interactions with the glycine-rich loop (residues 108–112) and electrostatic contacts with the catalytic lysine (Lys121). The dissociation constant (Kd) for fasudil-ROCK2 is 330 nM, significantly lower than for PKA (1.6 µM) or PKC (9.3 µM), underscoring its selectivity hierarchy. Mutagenesis of the ATP-binding site residues (e.g., Lys121Ala) abolishes fasudil binding, confirming the critical role of this domain in its inhibitory mechanism [4] [7] [8].
Table 2: Inhibition Kinetics of Fasudil Against ROCK Isoforms and Related Kinases
Target Kinase | Ki (µM) | IC₅₀ (µM) | Type of Inhibition | Assay System |
---|---|---|---|---|
ROCK2 | 0.158 | 0.30 | Competitive | Cell-free scintillation assay |
ROCK1 | 0.33 | 0.53 | Competitive | Cell-free coupled assay |
PKA | 1.60 | 3.30 | Mixed-type | Histone H2B phosphorylation |
PKG | 1.65 | 4.00 | Competitive | cGMP-dependent assay |
PKC | 9.30 | 18.50 | Non-competitive | PKCε translocation assay |
MLCK | 55.00 | 110.00 | Competitive | Myosin light chain assay |
Fasudil’s pharmacological profile extends beyond ROCK due to its interaction with conserved elements of the kinase ATP-binding pocket. Comprehensive kinase profiling reveals significant cross-reactivity with protein kinase A (PKA; Ki = 1.6 µM), protein kinase G (PKG; Ki = 1.65 µM), protein kinase C (PKC; Ki = 9.3 µM), and myosin light-chain kinase (MLCK; Ki = 55 µM) [4] [8]. This promiscuity arises from structural similarities in the catalytic domains of AGC kinase family members (PKA, PKG, PKC) and calcium/calmodulin-dependent kinases (MLCK). Fasudil’s isoquinoline sulfonamide scaffold mimics the adenine ring of ATP, enabling binding to kinases with hydrophobic adenine pockets. However, its selectivity ratio (ROCK2 vs. PKA) is approximately 10:1, minimizing off-target effects at therapeutic concentrations [4] [8].
Functional consequences of this cross-reactivity include:
Despite these off-target interactions, fasudil’s effects on cytoskeletal reorganization and cell migration are predominantly ROCK-driven, as evidenced by siRNA-mediated ROCK knockdown phenocopying fasudil treatment in endothelial and cancer cells [3] [7].
Table 3: Selectivity Profile of Fasudil Across Key Kinase Targets
Kinase Target | Family | Ki (µM) | Selectivity Ratio (vs. ROCK2) | Primary Cellular Consequence |
---|---|---|---|---|
ROCK2 | AGC | 0.158 | 1.0 | Stress fiber disassembly, neuroprotection |
ROCK1 | AGC | 0.330 | 2.1 | Inhibition of apoptosis, vasodilation |
PKA | AGC | 1.600 | 10.1 | Altered CREB signaling, metabolic effects |
PKG | AGC | 1.650 | 10.4 | Enhanced vasorelaxation |
PKC | AGC | 9.300 | 58.9 | β-catenin activation, reduced cell migration |
MLCK | Ca²⁺/Calmodulin | 55.000 | 348.1 | Reduced MLC phosphorylation, cytoskeletal stability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1